5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
“5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a heterocyclic compound . It belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis of Ruthenium (II)-Hmtpo Complexes
This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes. These complexes have potential applications in various fields such as catalysis, medicinal chemistry, and materials science due to their unique chemical properties .
Antimalarial Activity
It is used in the development of dihydroorotate dehydrogenase inhibitors with antimalarial activity. This enzyme is essential for the pyrimidine biosynthesis pathway in malaria parasites, making it a target for antimalarial drugs .
Vilsmeier Reaction
The compound is utilized in the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is significant in organic synthesis for introducing formyl groups into aromatic systems .
Pharmacological Research
Researchers investigate the pharmacological activity caused by binding to HIV TAR RNA with this compound. Understanding this interaction can lead to the development of new therapeutic agents against HIV .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit CDK2 . CDK2 is a cyclin-dependent kinase, an enzyme that is important in regulating the cell cycle. By inhibiting CDK2, these compounds can potentially halt the proliferation of cancer cells .
Mode of Action
These compounds likely interact with the ATP-binding pocket of CDK2, preventing the enzyme from carrying out its normal function . This interaction disrupts the cell cycle and can lead to cell death .
Biochemical Pathways
The primary pathway affected by CDK2 inhibition is the cell cycle. CDK2 is crucial for the transition from the G1 phase to the S phase of the cell cycle. Inhibiting CDK2 can therefore halt cell division and potentially lead to cell death .
Pharmacokinetics
Similar compounds are typically designed to be bioavailable and to have suitable pharmacokinetic properties for therapeutic use .
Result of Action
The ultimate result of CDK2 inhibition is typically a reduction in cell proliferation. This can be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .
properties
IUPAC Name |
5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-8-7-10(9-5-3-2-4-6-9)17-12(14-8)15-11(13)16-17/h2-7,10H,1H3,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRJVONZNSBNJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C(=NC(=N2)N)N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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